5-(5-chloro-2-methoxyphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
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Overview
Description
5-(5-chloro-2-methoxyphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound with a unique spiro structure
Preparation Methods
The synthesis of 5-(5-chloro-2-methoxyphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves multiple steps. One common synthetic route includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The process typically involves the reaction of 5-chloro-2-methoxyphenylboronic acid with a suitable aryl halide in the presence of a palladium catalyst . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-(5-chloro-2-methoxyphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound may be studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research may focus on its potential as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 5-(5-chloro-2-methoxyphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 5-(5-chloro-2-methoxyphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone include:
5-(5-chloro-2-methoxyphenyl)-2-furaldehyde: This compound shares a similar chloro and methoxy substitution pattern but differs in its core structure.
3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone: Another compound with a chloro substitution, but with different functional groups and core structure.
The uniqueness of 5-(5-chloro-2-methoxyphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone lies in its spiro structure, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C27H18ClNO6 |
---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C27H18ClNO6/c1-34-19-12-11-15(28)13-18(19)29-25(32)20-21(26(29)33)27(35-22(20)14-7-3-2-4-8-14)23(30)16-9-5-6-10-17(16)24(27)31/h2-13,20-22H,1H3 |
InChI Key |
UDYXJWBQSYHAGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=CC=C6 |
Origin of Product |
United States |
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